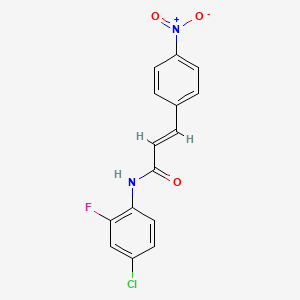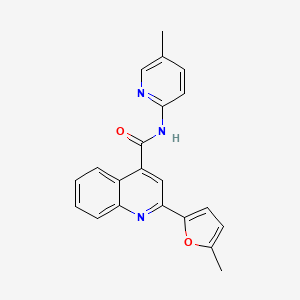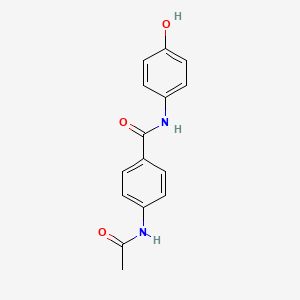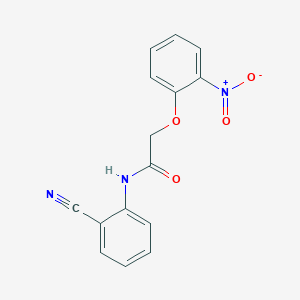
(2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a 4-chloro-2-fluorophenyl group and a 4-nitrophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an amide and an aldehyde or ketone.
Introduction of Substituents: The 4-chloro-2-fluorophenyl and 4-nitrophenyl groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
化学反应分析
Types of Reactions
(2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
Similar Compounds
(2E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide: Lacks the fluorine substituent.
(2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide: Lacks the chlorine substituent.
(2E)-N-(4-chloro-2-fluorophenyl)-3-phenylprop-2-enamide: Lacks the nitro group.
Uniqueness
(2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, as well as the nitro group on the other phenyl ring. These substituents contribute to its distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCOMGHFNAGRFR-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)

![(3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one](/img/structure/B5740590.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
![Methanone, [5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]phenyl-](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)



![3-methyl-N-[(4-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)


![(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate](/img/structure/B5740668.png)
